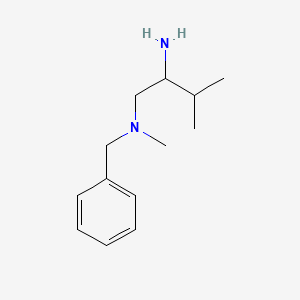
(2-Amino-3-methylbutyl)(benzyl)methylamine
説明
(2-Amino-3-methylbutyl)(benzyl)methylamine is a useful research compound. Its molecular formula is C13H22N2 and its molecular weight is 206.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2-Amino-3-methylbutyl)(benzyl)methylamine, also known by its CAS number 1020941-53-0, is an organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C12H18N2
- Molecular Weight : 194.29 g/mol
- Structure : The compound features a branched amine structure which contributes to its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets. It is known to act as an inhibitor in several biochemical pathways, particularly those involving enzyme interactions.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cellular Toxicity : Recent studies indicate that this compound exhibits cytotoxic effects on specific cell lines, including HEK293a SHH+ cells. The mechanism appears to be independent of Hedgehog signaling pathways, suggesting alternative targets within the cellular environment .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Inhibition of Hedgehog Pathway
In a study investigating the Hedgehog signaling pathway, compounds similar to this compound were tested for their inhibitory effects on Hedgehog acyltransferase (HHAT). The results indicated that modifications in the amine structure could significantly affect potency, with some analogues showing IC50 values as low as 5.3 µM against HHAT .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another study focused on the cytotoxic effects of this compound on pancreatic cancer cells. The compound exhibited a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent in cancer treatment .
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (2-Amino-3-methylbutyl)(benzyl)methylamine in the development of anticancer agents. For instance, compounds containing similar amine structures have shown activity against Hedgehog signaling pathways, which are crucial in various cancers. The modification of this compound can lead to derivatives that demonstrate selective toxicity against specific cancer cell lines, enhancing their therapeutic potential .
Neuroprotective Effects
Research indicates that amine-based compounds may possess neuroprotective properties. The structural characteristics of this compound allow for interactions with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases .
Biochemical Applications
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, modifications of the amine structure can lead to inhibitors targeting enzymes related to lipid metabolism, which is significant in conditions such as obesity and diabetes .
Peptide Lipidation
In peptide synthesis, this compound can be utilized to modify peptide chains through lipidation processes. This modification is essential for enhancing the stability and bioactivity of peptide therapeutics, particularly in cancer treatment and vaccine development .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as a key building block in the synthesis of more complex organic molecules. Its amine functionality allows for various chemical reactions such as alkylation and acylation, facilitating the creation of diverse chemical entities used in pharmaceuticals and agrochemicals .
Research Chemical
As a research chemical, it is used in laboratories for synthesizing novel compounds that may lead to new discoveries in drug development and material science. Its versatility makes it a valuable compound for researchers exploring new synthetic pathways or developing new therapeutic agents .
Case Studies
特性
IUPAC Name |
1-N-benzyl-1-N,3-dimethylbutane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-11(2)13(14)10-15(3)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGBJSXFCBIQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















